molecular formula C7H5N5 B2977926 6-azido-1H-1,3-benzodiazole CAS No. 34594-87-1

6-azido-1H-1,3-benzodiazole

Cat. No.: B2977926
CAS No.: 34594-87-1
M. Wt: 159.152
InChI Key: FLLNGOREBREUGQ-UHFFFAOYSA-N
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Description

6-Azido-1H-1,3-benzodiazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, with nitrogen atoms at the 1 and 3 positions. The azido group (-N₃) at the 6-position of the benzimidazole ring introduces unique chemical properties, making this compound of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a halogenated benzimidazole precursor reacts with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF) under mild conditions . This reaction is often carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of 6-azido-1H-1,3-benzodiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Azido-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃), DMF, room temperature.

    Cycloaddition: Alkyne derivatives, copper(I) catalysts, room temperature.

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst, room temperature.

Major Products Formed:

    Substitution: Various substituted benzimidazole derivatives.

    Cycloaddition: Triazole derivatives.

    Reduction: Amino-benzimidazole derivatives.

Scientific Research Applications

6-Azido-1H-1,3-benzodiazole has diverse applications in scientific research:

Comparison with Similar Compounds

    1H-1,3-Benzodiazole: The parent compound without the azido group.

    2-Amino-1H-1,3-benzodiazole: A derivative with an amino group at the 2-position.

    5-Nitro-1H-1,3-benzodiazole: A derivative with a nitro group at the 5-position.

Uniqueness: 6-Azido-1H-1,3-benzodiazole is unique due to the presence of the azido group, which imparts distinct reactivity and allows for the formation of triazole rings through cycloaddition reactions. This property is not shared by the other similar compounds, making this compound particularly valuable in click chemistry and bioorthogonal labeling applications .

Properties

IUPAC Name

6-azido-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5/c8-12-11-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLNGOREBREUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N=[N+]=[N-])NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34594-87-1
Record name 6-azido-1H-1,3-benzodiazole
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